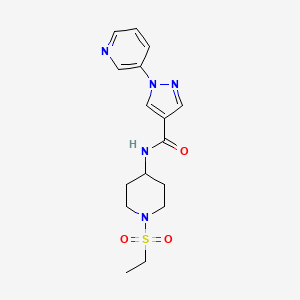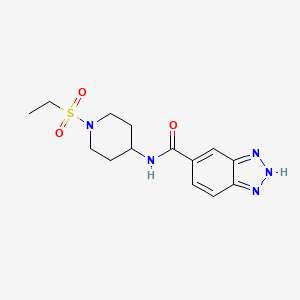
1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole moiety linked to a pyrazole ring, which is further substituted with a trifluoromethyl group and a carboxamide functional group. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in medicinal chemistry, material science, and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with a propyl halide to introduce the propyl group at the nitrogen atom.
Pyrazole Ring Formation: The pyrazole ring can be constructed by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound.
Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the pyrazole derivative with an amine or ammonia in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted products where the trifluoromethyl group is replaced by the nucleophile.
Scientific Research Applications
1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its chemical properties may be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in studying biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzimidazole and pyrazole rings may participate in hydrogen bonding and π-π interactions with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(methyl)pyrazole-4-carboxamide: Similar structure but lacks the trifluoromethyl group.
1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
The presence of the trifluoromethyl group in 1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Properties
IUPAC Name |
1-methyl-N-(1-propylbenzimidazol-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O/c1-3-8-24-12-7-5-4-6-11(12)20-15(24)21-14(25)10-9-23(2)22-13(10)16(17,18)19/h4-7,9H,3,8H2,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEHHHLBQYLJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CN(N=C3C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[(5-carbamoyl-3-chloropyridin-2-yl)-ethylamino]acetate](/img/structure/B7052650.png)
![N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B7052656.png)
![2-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B7052663.png)
![3-Cyclohexyl-1-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7052667.png)
![3,5-Dimethyl-4-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B7052670.png)

![3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7052690.png)
![3-[2-(furan-3-ylmethylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B7052694.png)
![2,3,4,4a,5,7,8,8a-Octahydropyrano[4,3-b]pyridin-1-yl-[3-[(4-chlorophenyl)methoxy]phenyl]methanone](/img/structure/B7052698.png)

![3-[1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl]propanamide](/img/structure/B7052705.png)
![3-ethyl-N-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]triazole-4-carboxamide](/img/structure/B7052706.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyl-6-oxopyridine-2-carboxamide](/img/structure/B7052717.png)
![5-oxo-1-pentan-3-yl-N-[1-(1H-pyrazol-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7052731.png)
